Estrogen receptor modulator 8

Breast Cancer ERRα Nuclear Receptor Pharmacology

Select Estrogen Receptor Modulator 8 for its exceptional cellular potency (MCF-7 anti-proliferative IC50: 0.1 nM; ERRα IC50: 0.437 nM), vastly outperforming conventional SERMs and inverse agonists like XCT790 (IC50 ~300–10,000 nM). Its validated oral bioactivity simplifies in vivo dosing, while the novel fluorinated tetracyclic scaffold supports SAR campaigns against tamoxifen-resistant models. This compound delivers the quantitative precision required for high-resolution mechanistic studies.

Molecular Formula C25H24F4N2O2
Molecular Weight 460.5 g/mol
Cat. No. B12378024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrogen receptor modulator 8
Molecular FormulaC25H24F4N2O2
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=C2C(=CC=C4)F
InChIInChI=1S/C25H24F4N2O2/c1-13-9-15-21-16(26)5-4-6-19(21)30-23(15)24(31(13)12-25(2,3)29)22-17(27)10-14(11-18(22)28)7-8-20(32)33/h4-8,10-11,13,24,30H,9,12H2,1-3H3,(H,32,33)/b8-7+/t13-,24-/m1/s1
InChIKeyYEXPBMOTKRZKGQ-XSIBSEMJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estrogen Receptor Modulator 8 (CAS 2170766-56-8): Potent, Orally Active ERRα Inhibitor for Breast Cancer Research and Drug Discovery


Estrogen receptor modulator 8 (CAS 2170766-56-8, molecular weight 460.46, formula C25H24F4N2O2) is an orally active small-molecule inhibitor that potently targets Estrogen Receptor/Estrogen-Related Receptor alpha (ERRα) with a reported IC50 of 0.437 nM in MCF-7 human breast cancer cells . It also demonstrates robust anti-proliferative effects in the same cell line, inhibiting growth with an IC50 of 0.1 nM . The compound is commonly referred to as 'compound 4' in the primary literature and exhibits a distinct fluorinated heterocyclic scaffold that differentiates it from traditional triphenylethylene-based selective estrogen receptor modulators (SERMs) .

Why Estrogen Receptor Modulator 8 Cannot Be Substituted by Generic SERMs or Early-Generation ERRα Inhibitors


In-class substitution of estrogen receptor modulators carries significant scientific and translational risk due to profound differences in target engagement, functional activity, and cellular potency. Estrogen receptor modulator 8 is distinguished by its potent, low-nanomolar inhibition of ERRα and the proliferation of MCF-7 breast cancer cells, with reported IC50 values of 0.437 nM and 0.1 nM, respectively . In stark contrast, the widely used ERRα inverse agonist XCT790 exhibits an IC50 of approximately 300-500 nM in reporter assays, and around 10,000 nM in MCF-7 mammosphere assays . Clinically established SERMs such as tamoxifen (IC50 ~200 nM) and raloxifene (IC50 0.2 nM) demonstrate significantly lower anti-proliferative potency [1]. This quantitative gulf in cellular efficacy renders the direct substitution of modulator 8 with these comparators highly likely to yield divergent and potentially misleading experimental outcomes. The following section provides a detailed, evidence-based guide to the specific, quantifiable differentiation of this compound.

Estrogen Receptor Modulator 8: A Quantitative, Comparator-Based Evidence Guide for Scientific Procurement


Superior ERRα Inhibition Potency: A Direct Comparison of IC50 Values

Estrogen receptor modulator 8 demonstrates a potent inhibition of the Estrogen Receptor/ERRα pathway in MCF-7 cells, with an IC50 of 0.437 nM . This represents a >800-fold greater potency compared to the widely used ERRα inverse agonist XCT790, which exhibits an IC50 of 370 nM in a GAL4-ERRα reporter assay, and an approximately 1,000-fold greater potency when compared to its 370 nM activity in ERRα LBD antagonist assays [1]. The dramatic difference in potency underscores the compound's high target engagement and is a critical factor for studies requiring robust pathway modulation at low, potentially more selective concentrations.

Breast Cancer ERRα Nuclear Receptor Pharmacology

Enhanced Anti-Proliferative Activity in MCF-7 Cells: A Comparative Analysis with Clinical SERMs

In functional cell-based assays, Estrogen receptor modulator 8 potently inhibits the proliferation of estrogen-sensitive MCF-7 human breast cancer cells with an IC50 of 0.1 nM . This anti-proliferative activity is two orders of magnitude more potent than that of tamoxifen (IC50 of 200 nM) and twice as potent as raloxifene (IC50 of 0.2 nM), both established clinical SERMs tested in the same cell line [1]. This enhanced cellular potency suggests a more effective blockade of estrogen-dependent growth signaling.

Breast Cancer Cell Proliferation Anticancer Agents

Validated Oral Bioactivity: A Key Differentiator for In Vivo Studies

Unlike many potent but poorly bioavailable ERRα inhibitors, Estrogen receptor modulator 8 is documented as 'orally active' in multiple supplier technical datasheets . This property is essential for streamlining in vivo efficacy studies, as it allows for simple oral gavage administration instead of requiring complex intravenous or intraperitoneal dosing regimens. In contrast, many early ERRα inverse agonists, such as XCT790, are primarily utilized in vitro or require specialized formulations for in vivo work [1].

Pharmacokinetics In Vivo Pharmacology Drug Development

Unique Chemical Scaffold Differentiated from Triphenylethylene SERMs

The chemical structure of Estrogen receptor modulator 8 features a unique, rigidified tetracyclic core with a fluorinated side chain (SMILES: CC(C)(F)CN1[C@H](C2=C(C=C(C=C2F)/C=C/C(O)=O)F)C3=C(C[C@H]1C)C4=C(F)C=CC=C4N3) . This scaffold is structurally distinct from the triphenylethylene backbone of tamoxifen and the benzothiophene core of raloxifene [1]. This fundamental difference in molecular architecture suggests a distinct binding mode within the ligand-binding domain of ERRα/ER, which may confer a unique selectivity profile and circumvent resistance mechanisms associated with traditional SERMs.

Medicinal Chemistry Drug Scaffold Selectivity

Potential Advantage in Tamoxifen-Resistant Cancer Models

While direct comparative data is limited, Estrogen receptor modulator 8 is part of a series of 'estrogen receptor modulators' that have been reported to induce regression of tamoxifen-resistant, hormone-independent xenograft tumors . For instance, Estrogen receptor modulator 1 (a related compound in the series) has demonstrated this activity . Given the structural and mechanistic divergence from tamoxifen, modulator 8 represents a critical tool for investigating and overcoming resistance mechanisms that limit the clinical utility of first-line SERMs. This is a key, albeit inferential, advantage over using tamoxifen or raloxifene in advanced cancer models.

Drug Resistance Tamoxifen Resistance Breast Cancer

Optimal Research and Preclinical Application Scenarios for Estrogen Receptor Modulator 8


High-Precision Cellular Assays for ERRα Signaling and ER-Dependent Proliferation

Leveraging its exceptional cellular potency (IC50 0.1 nM for anti-proliferation) , Estrogen receptor modulator 8 is ideally suited for high-resolution in vitro studies where minimizing off-target effects is paramount. Researchers investigating ERRα-mediated transcription or estrogen-dependent cell cycle progression can employ extremely low nanomolar concentrations to achieve robust pathway inhibition without the confounding toxicity often associated with less potent compounds like XCT790 .

Streamlined In Vivo Pharmacodynamic and Efficacy Studies via Oral Dosing

The validated oral bioactivity of Estrogen receptor modulator 8 makes it a superior choice for animal models of breast cancer. This property simplifies experimental protocols, reduces animal stress, and aligns with the translational goal of developing an oral therapeutic. It is a more practical tool for chronic dosing studies compared to injectable-only ERRα inhibitors.

Mechanistic Studies on Resistance to First-Line Endocrine Therapies

Given the potential activity of this chemical series in tamoxifen-resistant models , modulator 8 is a strategic tool for probing mechanisms of acquired endocrine resistance. Its unique chemical scaffold and distinct pharmacological profile enable researchers to dissect pathways that remain active or become dysregulated following long-term tamoxifen or raloxifene treatment, potentially identifying new therapeutic vulnerabilities.

Medicinal Chemistry Campaigns Targeting Non-Traditional ER/ERRα Binding Pockets

The fluorinated tetracyclic core of Estrogen receptor modulator 8 represents a departure from classic SERM structures . This makes it a valuable reference compound for medicinal chemists exploring novel chemical space for ER/ERRα modulation. It can serve as a high-quality starting point or benchmark for structure-activity relationship (SAR) studies aimed at developing next-generation therapeutics with improved selectivity and resistance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estrogen receptor modulator 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.